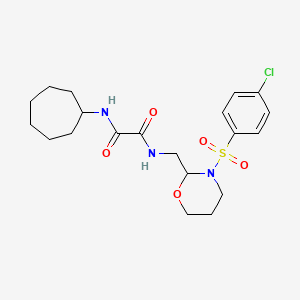![molecular formula C18H14N2O3 B2357666 3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one CAS No. 222626-23-5](/img/structure/B2357666.png)
3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one is a complex organic compound that belongs to the class of indeno-pyrazoles This compound is characterized by the presence of a dimethoxyphenyl group attached to an indeno-pyrazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate can form the corresponding hydrazone, which upon further cyclization with indanone derivatives yields the desired indeno-pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific kinases or modulate receptor activity, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects through competitive inhibition or allosteric modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-N-(6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine: Similar in structure but with a fluorine substitution.
3-(2,4-Dimethoxyphenyl)-1H-pyrazole: Lacks the indeno moiety but shares the dimethoxyphenyl group.
Uniqueness
3-(3,4-Dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one is unique due to its indeno-pyrazole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets .
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1H-indeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-22-13-8-7-10(9-14(13)23-2)16-15-17(20-19-16)11-5-3-4-6-12(11)18(15)21/h3-9H,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNINMJPGKISUFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC3=C2C(=O)C4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-Diethylethanamine;5-(2-methylphenyl)-3-thia-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaene-4,8-dithione](/img/structure/B2357584.png)

![1-(3,5-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2357588.png)
![1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2357589.png)
![2-[4-(Cyclohexyloxy)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2357590.png)

![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)
![3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}(prop-2-yn-1-yl)amino)-1lambda6-thiolane-1,1-dione](/img/structure/B2357598.png)


![1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2357603.png)
![2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2357604.png)
![4-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE](/img/structure/B2357605.png)
![4-ethylsulfanyl-11,13-dimethyl-6-(4-methylphenoxy)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2357606.png)
